Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

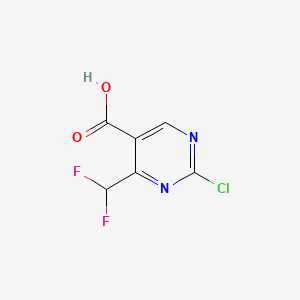

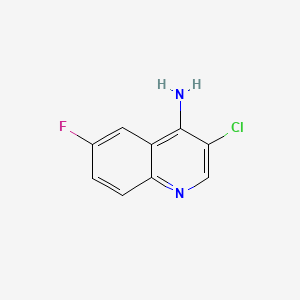

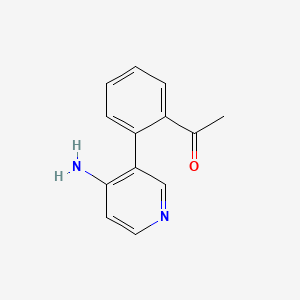

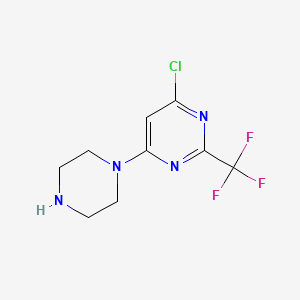

Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is a chemical compound with the CAS number 1409978-52-4 . It is an impurity of Lansoprazole .

Synthesis Analysis

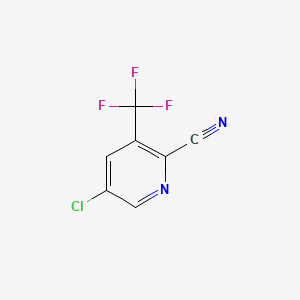

The synthesis of Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) involves the oxidation of thioethers to corresponding sulfinyls by hydrogen peroxide, m-chloroperbenzoic acid, sodium hypochlorite, sodium bromite and peroxoborate in the presence of acid anhydride . A process of making lansoprazole by reaction of 2-mercaptobenzimidazole with 2-chloromethyl 3-methyl-4-(2,2,2-trifluoroethoxy) pyridine derivative in the presence of a base and solvent has also been disclosed .Molecular Structure Analysis

The molecular formula of Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is C16H14F3N3O . The molecular weight is 321.303 .Chemical Reactions Analysis

Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is used in analytical studies for identification, isolation, and characterization of potential degradation products in lansoprazole drug substance .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Benzimidazole derivatives, such as Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole), have been studied for their potential antiproliferative and proapoptotic activity against cancer cell lines . In one study, a series of benzimidazole derivatives were synthesized and evaluated against breast (MCF-7) and lung (A549) cancer cell lines . The compounds showed promising in situ cytotoxic activities, with IC50 values ranging from 9.2 to 42.3 μM .

Antiangiogenic Activity

The same study also evaluated the antiangiogenic properties of these benzimidazole derivatives . The compounds were found to bind VEGFR-2, a key receptor involved in angiogenesis, with promising affinity and selectivity . This suggests that these compounds could potentially be used in the treatment of diseases characterized by excessive angiogenesis, such as cancer and certain eye diseases .

Drug Discovery and Development

Benzimidazole derivatives are often used in drug discovery and development due to their wide-ranging bioactivities . They can be synthesized from existing structural motifs via molecular hybridization, which is a current approach used in drug discovery .

Catalysis

While not directly related to Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole), benzimidazole derivatives have been used as catalysts in certain chemical reactions . For example, they have been used as catalysts in the coupling reaction between CO2 and epoxides to produce cyclic carbonates .

Antimicrobial and Antiviral Agents

Benzimidazole and its derivatives have many applications in therapeutic areas such as antimicrobial agents, antiviral agents against several viruses such as HIV .

Treatment of Ulcers

Benzimidazole moieties play a crucial role in the treatment of ulcers .

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-(Methylsulfinyl)-1H-benzimidazole", "N-(1H-Benzimidazol-2-yl)acetamide", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 2-(Methylsulfinyl)-1H-benzimidazole to 2-(Methylsulfonyl)-1H-benzimidazole using sodium hydroxide and methanol.", "Step 2: Reaction of 2-(Methylsulfonyl)-1H-benzimidazole with N-(1H-Benzimidazol-2-yl)acetamide in the presence of hydrochloric acid to form Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole).", "Step 3: Purification of the product by extraction with sodium bicarbonate and ethyl acetate, followed by evaporation of the organic layer and recrystallization from water." ] } | |

CAS-Nummer |

1409978-52-4 |

Produktname |

Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) |

Molekularformel |

C16H14F3N3O |

Molekulargewicht |

321.303 |

IUPAC-Name |

2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole |

InChI |

InChI=1S/C16H14F3N3O/c1-10-11(2)22(8-7-14(10)23-9-16(17,18)19)15-20-12-5-3-4-6-13(12)21-15/h3-8H,2,9H2,1H3,(H,20,21) |

InChI-Schlüssel |

QATFPGPMLCYYAD-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CN(C1=C)C2=NC3=CC=CC=C3N2)OCC(F)(F)F |

Synonyme |

2-[3-Methyl-2-methylene-4-(2,2,2-trifluoroethoxy)-1(2H)-pyridinyl]-1H-benzimidazole |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dihydrobenzo[c]thiophene-5-thiocarboxamide](/img/structure/B580721.png)

![[5-(4-Bromo-phenyl)-3-methyl-isoxazol-4-yl]-methanol](/img/structure/B580723.png)

![6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B580733.png)